

Beauvericin-13C45 supplier and purchasing information for research

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Compound of Interest

Compound Name: Beauvericin-13C45

Cat. No.: B12386820

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A Technical Guide to Beauvericin-13C45 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Beauvericin-13C45**, a stable isotope-labeled derivative of the mycotoxin Beauvericin. This document is intended to serve as a comprehensive resource, consolidating supplier information, key technical data, and insights into its research applications. While specific experimental protocols for **Beauvericin-13C45** are not readily available in the public domain, this guide outlines the known biological activities and signaling pathways of its unlabeled counterpart, Beauvericin, which are crucial for designing and interpreting experiments involving the labeled compound.

Supplier and Purchasing Information

Beauvericin-13C45 is a specialized chemical primarily used in research settings, often as an internal standard for analytical quantification. The following table summarizes the available purchasing information from identified suppliers. Please note that pricing is often available only upon request.

Supplier	Catalog Number	Purity	Available Format	Molecular Weight
MedChemExpress	HY-N6739S	≥99% (HPLC)	Not specified	828.62
Achemtek	MSK7258C45-25A	98+%	25 µg/mL in acetonitrile	828.62
Pribolab	HWSTD#4111U	Not specified	25 µg/mL in acetonitrile	Not specified

Technical Data and Properties

Beauvericin-13C45 is the uniformly labeled stable isotope of Beauvericin, with all 45 carbon atoms replaced by Carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for differentiation from the naturally occurring analyte.

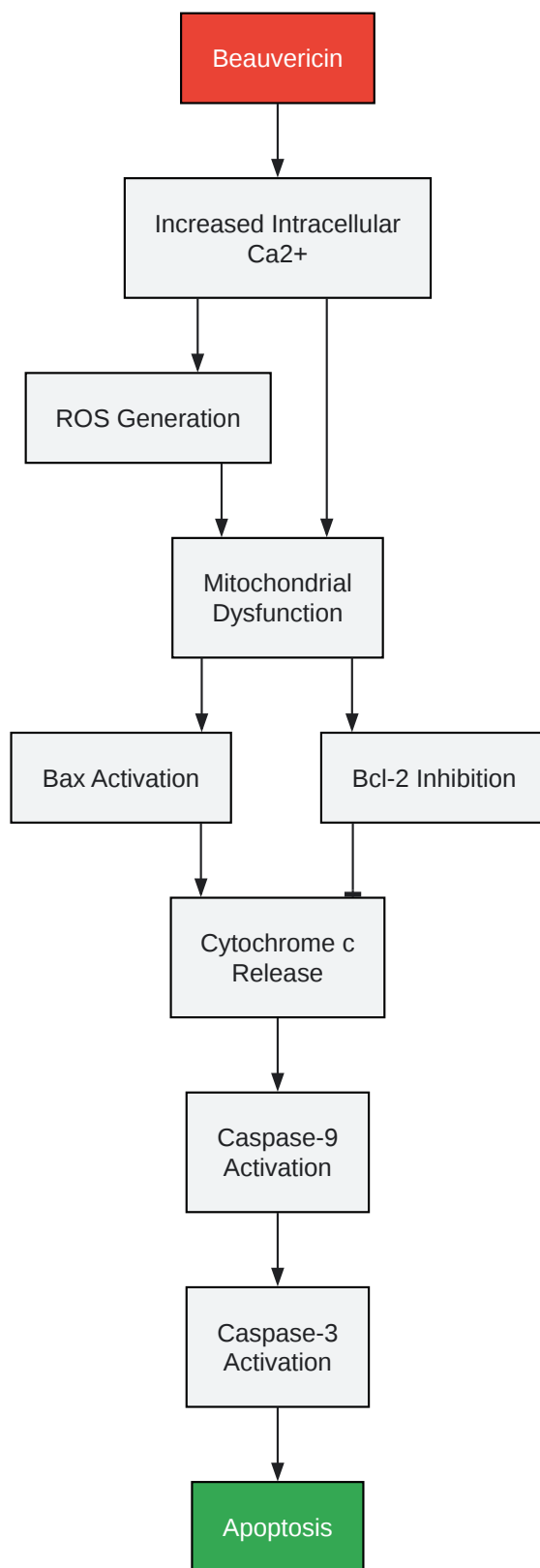
Molecular Formula: $^{13}\text{C}_{45}\text{H}_{57}\text{N}_3\text{O}_9$

Biological Activity and Signaling Pathways of Beauvericin

While **Beauvericin-13C45** is primarily used as an analytical standard, its biological activity is presumed to be identical to that of unlabeled Beauvericin. Beauvericin is a cyclic hexadepsipeptide mycotoxin known for its diverse biological effects, including insecticidal, antimicrobial, and cytotoxic properties. For researchers using the labeled compound, understanding the mechanism of action of the parent compound is critical.

Apoptosis Induction

Beauvericin is a potent inducer of apoptosis in various cell lines.^{[1][2][3]} Its pro-apoptotic effects are mediated through multiple signaling cascades, primarily initiated by its ionophoric activity, which disrupts intracellular calcium homeostasis.^{[1][3][4]}

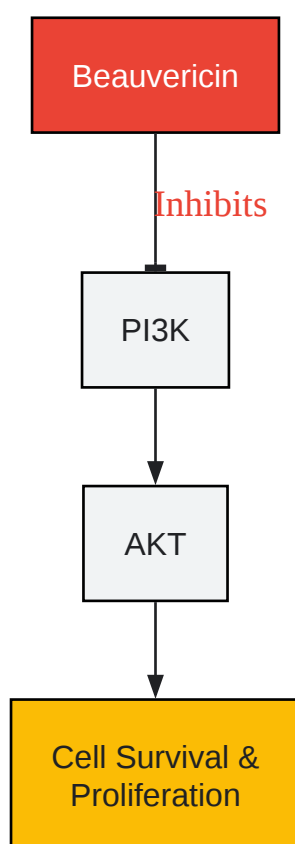


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Caption: Beauvericin-induced apoptotic signaling pathway.

PI3K/AKT Pathway Inhibition

Beauvericin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by Beauvericin contributes to its anti-cancer properties.

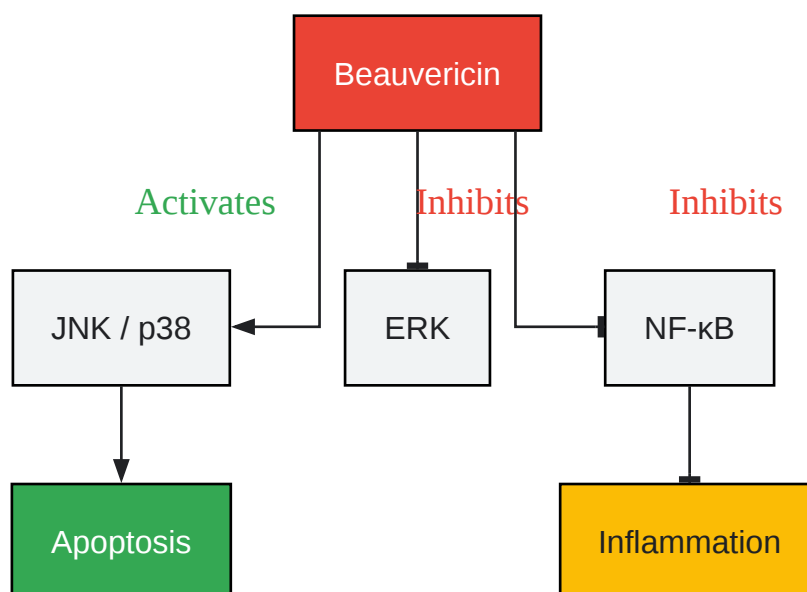


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Caption: Inhibition of the PI3K/AKT pathway by Beauvericin.

Modulation of MAPK and NF-κB Signaling

Beauvericin also modulates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5] It can induce the phosphorylation of JNK and p38 while inhibiting ERK phosphorylation, and it also suppresses NF-κB activation, further contributing to its cytotoxic effects.[5]



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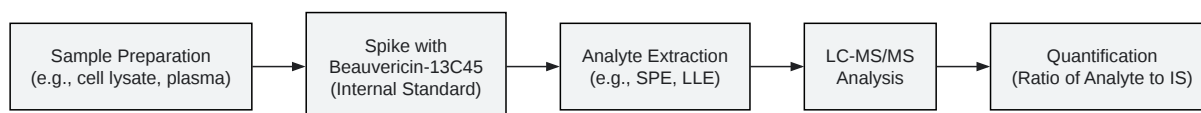
Caption: Modulation of MAPK and NF-κB signaling by Beauvericin.

Experimental Protocols: General Guidance

Detailed experimental protocols for the application of **Beauvericin-13C45** are not widely published. However, based on its nature as a stable isotope-labeled internal standard, its primary application is in quantitative analysis using LC-MS or GC-MS.

General Workflow for Quantification using Beauvericin-13C45

The following diagram illustrates a general workflow for the use of **Beauvericin-13C45** as an internal standard in a typical quantitative bioanalytical method.



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Caption: General workflow for using **Beauvericin-13C45** as an internal standard.

Key Considerations for Method Development:

- **Concentration of Internal Standard:** The concentration of **Beauvericin-13C45** should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the unlabeled Beauvericin in the samples.
- **Matrix Effects:** It is crucial to evaluate potential matrix effects that may differentially affect the ionization of the analyte and the internal standard.
- **Chromatographic Separation:** The LC method should be developed to ensure baseline separation of Beauvericin from other matrix components, although co-elution with its labeled counterpart is expected and desired.
- **Mass Spectrometry Parameters:** The mass spectrometer should be tuned for optimal detection of both the parent and product ions of Beauvericin and **Beauvericin-13C45**. Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification.

This guide provides a foundational understanding of **Beauvericin-13C45** for research purposes. Researchers are encouraged to consult the technical data sheets from their chosen supplier for more specific information and to develop and validate their own experimental protocols based on the general principles outlined here.

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